N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
Description
Chromone Derivatives: Structural Classification and Nomenclature
Chromone derivatives constitute a fundamental class of oxygen-containing heterocyclic compounds characterized by the 4H-chromen-4-one core structure, also known as 1-benzopyran-4-one or benzo-gamma-pyrone. The basic chromone scaffold consists of a benzene ring fused to a pyran ring with a ketone functionality at the 4-position, creating a rigid bicyclic framework that serves as the foundation for extensive structural diversification. The nomenclature system for chromone derivatives follows established International Union of Pure and Applied Chemistry conventions, where the chromone nucleus provides the parent name and substituents are designated by their position numbers on the bicyclic system.
Chromone derivatives can be systematically classified into three major structural categories based on their architectural complexity and substitution patterns. The first category encompasses chromanones, which represent 2,3-dihydro derivatives of the parent chromone structure and contain various substituents at positions such as carbon-2, carbon-5, and carbon-7 with functional groups including methyl, hydroxyl, isopentenyl, and propenyl moieties. These compounds may also feature specialized structural elements such as pyran rings linked at carbon-6 and carbon-7 positions, creating bichromanone units with diverse connectivity patterns. The second classification includes simple chromones, where substituent groups attached to the basic chromone skeleton cannot undergo cyclization to form additional ring systems. This category encompasses compounds with hydroxyl and methyl substituents, linear alkyl side chains at carbon-2 positions, chromone glycosides including rhamnosides and rutinosides, 2-styrylchromones, 2-(2-phenylethyl)chromones, phenoxyl chromones, and highly oxygenated chromone derivatives.
The third structural classification comprises fused chromones, where substituent groups on the chromone skeleton undergo cyclization to generate additional pyran rings, furan rings, or other heterocyclic systems. Furanochromones represent an important subclass within this category and are commonly found in plant families such as Umbelliferae and Ranunculaceae. These compounds demonstrate the remarkable structural versatility of the chromone scaffold and its capacity for creating complex polycyclic architectures through strategic substitution and cyclization reactions.
The structural diversity of chromone derivatives extends to specialized nomenclature for carboxamide-containing compounds, where the position of the carboxamide functionality becomes a critical determinant of both nomenclature and biological activity. Chromone-2-carboxamides and chromone-3-carboxamides represent distinct structural classes with different synthetic approaches and structure-activity relationships. The molecular formula for the parent chromone structure is carbon-9 hydrogen-6 oxygen-2, with a molecular weight of 146.14 grams per mole. The systematic International Union of Pure and Applied Chemistry name for the basic chromone structure is 4H-chromen-4-one, while alternative nomenclature includes 1-benzopyran-4-one and chromen-4-one.
Historical Development of Chromone Carboxamide Research
The historical development of chromone carboxamide research traces its origins to early investigations into chromone chemistry, beginning with foundational work by Heywang and Kostanecki who introduced one of the first synthetic methods for chromone preparation through decarboxylation of chromone-2-carboxylic acid. This pioneering approach established the fundamental understanding of chromone reactivity and paved the way for subsequent developments in chromone functionalization strategies. Over the subsequent decades, researchers developed more efficient synthetic routes with higher yields and milder experimental conditions, recognizing the potential of chromone derivatives as privileged structures in drug discovery.
The evolution of chromone carboxamide research gained significant momentum as scientists recognized the unique pharmacological properties associated with carboxamide functionalization of the chromone scaffold. Early structure-activity relationship studies revealed that the rigid bicyclic chromone fragment possessed characteristics of a privileged structure, defined as a single molecular framework capable of providing ligands for diverse biological receptors. This recognition drove systematic investigations into various substitution patterns and functional group modifications, leading to the development of specialized synthetic methodologies for chromone carboxamide preparation.
Recent decades have witnessed substantial advances in chromone carboxamide synthesis, particularly through the development of novel approaches for introducing carboxamide functionalities at specific positions of the chromone ring system. The synthetic strategy for chromone-3-carboxamides involves initial synthesis of chromone-3-carboxylic acids through Pinnick oxidation of corresponding chromone-3-carbaldehydes, followed by activation with thionyl chloride and subsequent reaction with appropriate amines under mild conditions. This methodology has enabled the preparation of diverse chromone-3-carboxamide libraries with yields ranging from 44 to 64 percent. Similarly, chromone-2-carboxamide synthesis has been achieved through various approaches, including microwave-assisted reactions and solid-support methodologies that enhance reaction efficiency and product purity.
The development of structure-activity relationship understanding for chromone carboxamides has revealed critical insights into the molecular features that determine biological activity. Investigations have demonstrated that specific substitution patterns, particularly at positions 5, 6, and 7 of the chromone ring, significantly influence the inhibitory potency and selectivity profiles of these compounds. For example, studies on chromone derivatives toward breast cancer resistance protein inhibition identified that 4-bromobenzyloxy substituents at position 5 and methoxyindole groups are important for both drug efflux inhibition and adenosine triphosphatase activity modulation. These findings have guided rational design approaches for developing more potent and selective chromone carboxamide derivatives.
Significance of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide in Contemporary Research
This compound represents a sophisticated example of contemporary chromone carboxamide design, incorporating multiple structural elements that reflect current understanding of structure-activity relationships in this chemical class. The compound features a 4-ethoxyphenyl substituent at the 2-position of the chromone ring, which aligns with established patterns observed in bioactive chromone derivatives where phenyl substitution at this position often contributes to enhanced biological activity. The presence of an ethoxy group on the phenyl ring provides an electron-donating substitution that may influence the electronic properties of the entire molecular system, potentially affecting both chemical reactivity and biological interactions.
The cyclohexanecarboxamide functionality attached at the 6-position of the chromone ring represents a significant structural feature that distinguishes this compound from simpler chromone carboxamide derivatives. The cyclohexyl group introduces conformational complexity and hydrophobic character that may contribute to specific binding interactions with biological targets. This structural element reflects contemporary medicinal chemistry approaches that emphasize the incorporation of three-dimensional molecular features to enhance selectivity and potency in bioactive compounds.
The molecular architecture of this compound embodies key design principles that have emerged from extensive structure-activity relationship studies of chromone derivatives. The compound's structure demonstrates the strategic placement of functional groups to optimize potential interactions with biological macromolecules while maintaining the core chromone pharmacophore that has been validated across multiple therapeutic areas. Contemporary research has shown that chromone derivatives with phenyl substitution at the 2-position and amide functionalization at the 6-position represent promising scaffolds for developing compounds with diverse biological activities.
The significance of this compound in contemporary research extends beyond its individual structural characteristics to its representation of advanced synthetic methodologies and design strategies in chromone chemistry. The successful preparation of such complex chromone carboxamide derivatives requires sophisticated synthetic approaches that demonstrate the evolution of chromone chemistry from simple substitution reactions to multistep synthetic sequences capable of introducing diverse functional groups with precise regiochemical control. These advances have expanded the accessible chemical space for chromone derivatives and enabled the systematic exploration of structure-activity relationships across multiple biological targets.
Relationship to Other Chromone-Based Compounds
This compound shares structural relationships with numerous other chromone-based compounds that have been investigated for their biological activities and synthetic accessibility. The compound's 2-phenyl substitution pattern aligns it with the broader class of 2-phenylchromone derivatives, which includes naturally occurring compounds and synthetic analogs that have demonstrated diverse pharmacological properties. Within this structural family, the specific 4-ethoxyphenyl substitution provides electron-donating character that may influence both chemical reactivity and biological activity profiles compared to other phenyl-substituted analogs.
The carboxamide functionality at the 6-position establishes connections between this compound and other chromone carboxamide derivatives that have been extensively studied for structure-activity relationships. Comparative studies of chromone-2-carboxamides and chromone-3-carboxamides have revealed position-dependent differences in biological activity and synthetic accessibility. The 6-position carboxamide in this compound represents a less common substitution pattern that may offer unique advantages in terms of selectivity and potency compared to the more extensively studied 2- and 3-carboxamide derivatives.
Structural comparisons with related chromone carboxamide compounds reveal important insights into design principles and structure-activity relationships. For instance, chromone derivatives with 4-bromobenzyloxy substitution at position 5 have been identified as potent inhibitors of adenosine triphosphate-binding cassette subfamily G member 2-mediated drug efflux, demonstrating the importance of specific substitution patterns for biological activity. The cyclohexanecarboxamide group in the target compound provides a distinct structural motif compared to these benzyloxy-substituted derivatives, potentially offering different selectivity profiles and interaction patterns.
The relationship between this compound and natural chromone derivatives provides additional context for understanding its structural significance. Natural chromone compounds isolated from marine sponge-associated fungi include diverse structural variants such as pyranochromones, spirofuranochromones, and chromone derivatives with various carboxylic acid functionalities. While these natural products often feature more complex polycyclic architectures, they share the fundamental chromone core structure and demonstrate the versatility of this scaffold in biological systems.
The compound's structural features also relate to synthetic chromone derivatives that have been developed for specific biological targets. Chromone-3-phenylcarboxamides have emerged as potent and selective inhibitors of human monoamine oxidase B, with structure-activity relationship studies revealing the importance of specific substitution patterns for activity and selectivity. The thiochromone derivatives in this series have shown particularly promising profiles, including N-(3-chlorophenyl)-4H-thiochromone-3-carboxamide with nanomolar inhibitory activity. These findings highlight the broader potential of chromone carboxamide derivatives and provide context for understanding the design rationale underlying this compound.
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-2-28-19-11-8-16(9-12-19)23-15-21(26)20-14-18(10-13-22(20)29-23)25-24(27)17-6-4-3-5-7-17/h8-15,17H,2-7H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUTYJRRCPSGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and an appropriate Lewis acid catalyst like aluminum chloride.
Formation of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-one core is known to interact with various biological pathways, potentially inhibiting enzymes like cyclooxygenase or modulating receptor activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity, while the cyclohexanecarboxamide moiety could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiourea Linkages
Compound Series H2L1–H2L9 ():
These derivatives, such as N-(4-methoxyphenylcarbamothioyl)cyclohexanecarboxamide (H2L8), share the cyclohexanecarboxamide core but replace the coumarin-ethoxyphenyl system with a thiourea (–N–C(S)–N–) linkage to aryl groups. Key differences include:
- Electronic Properties: The thiourea group introduces soft sulfur donors, favoring interactions with transition metals (e.g., Cu²⁺, Co²⁺) for chelation , whereas the target compound’s coumarin-oxygen and ethoxy groups prioritize hydrogen bonding and π-π stacking.
- Biological Activity : Thiourea derivatives exhibit insecticidal, antifungal, and metal-ion extraction capabilities , while coumarin-based compounds (like the target) are more associated with antitumor and antiviral activities.
- Synthesis : Thiourea derivatives are synthesized via cyclohexanecarbonyl isothiocyanate intermediates , whereas the target compound likely requires coumarin ring formation prior to functionalization.
Chromenone-Based Analogues
N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide ():
- Applications : While biological data are unspecified, the tert-butyl group is often used to improve metabolic stability in drug design.
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ():
- Structural Divergence: This compound replaces the cyclohexanecarboxamide with a furan-thiazolidinone system. The thiazolidinone ring confers rigidity and is associated with antimicrobial activity .
- Electronic Profile: The furan oxygen and thiazolidinone carbonyl may enhance polar interactions compared to the ethoxyphenyl group in the target compound.
Comparative Data Table
*Molecular weights calculated using standard atomic masses; solubility inferred from substituent properties.
Research Findings and Implications
- Structure-Activity Relationships (SAR):
- Electron-donating groups (e.g., ethoxy, methoxy) improve solubility and binding affinity in polar environments, whereas bulky groups (e.g., tert-butyl) favor lipophilic interactions .
- Thiourea linkages enable metal coordination, while coumarin systems prioritize bioactivity through intercalation or enzyme inhibition .
- Synthetic Challenges : The target compound’s coumarin core requires precise regioselective functionalization, contrasting with the straightforward thiourea condensations in H2L1–H2L9 .
- Crystallographic Analysis : Structural determination of analogs (e.g., H2L9 in ) utilized SHELX and WinGX software , suggesting similar methodologies could resolve the target compound’s conformation.
Biological Activity
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic compound that belongs to the class of chromenone derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Below, we explore its biological activity, synthesis, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound features a chromenone core, characterized by a fused benzene and pyrone ring structure. The presence of the 4-ethoxyphenyl group enhances its chemical properties and biological activities. Its structural formula can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Chromenone Core : This is achieved through cyclization reactions involving appropriate precursors such as salicylaldehyde and ethyl acetoacetate under acidic conditions.
- Introduction of the Cyclohexanecarboxamide Moiety : The chromenone intermediate is then reacted with cyclohexanecarboxylic acid derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to yield the final product.
Biological Activity
This compound has demonstrated several significant biological activities, including:
Anticancer Activity
Research indicates that chromenone derivatives exhibit potent anticancer properties by inducing apoptosis in cancer cells. For example, studies have shown that compounds similar to N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl] can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |
| HT29 (Colon Cancer) | 12.3 | Inhibition of cell cycle progression |
Anti-inflammatory Effects
Chromone derivatives have been reported to possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Antioxidant Activity
The compound also exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and enhance the body’s endogenous antioxidant defenses.
Case Studies
- In Vivo Studies : A study conducted on mice treated with this compound showed a marked reduction in tumor size compared to control groups. The compound was administered at doses ranging from 5 to 20 mg/kg body weight over a period of 30 days.
- In Vitro Studies : In vitro assays using human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with observed IC50 values indicating strong cytotoxic effects.
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide to improve yield and purity?
- Methodological Answer :
- Catalyst Selection : Copper-catalyzed alkylation (e.g., CuI/ligand systems) is effective for coupling cyclohexanecarboxamide with halogenated intermediates, as demonstrated in analogous syntheses .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C enhance reactivity. Lower temperatures (50–60°C) may reduce side reactions like hydrolysis of the ethoxyphenyl group.
- Purification : Column chromatography (20–30% ethyl acetate/hexane gradient) resolves unreacted starting materials and byproducts. For crystalline intermediates, recrystallization in ethanol improves purity .
- Example Table :
| Step | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Amidation | CuI/1,10-phenanthroline | DMF | 80 | 65–70 |
| Purification | Ethyl acetate/hexane | – | – | 95% purity |
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies the ethoxyphenyl group (δ 1.35–1.45 ppm for –OCH₂CH₃; δ 4.0–4.1 ppm for –OCH₂) and chromen-4-one protons (δ 6.2–8.3 ppm). ¹³C NMR confirms the carbonyl (δ 175–180 ppm) and aromatic carbons .
- IR : Stretching frequencies for amide (3276 cm⁻¹, N–H), carbonyl (1635 cm⁻¹, C=O), and ether (1258 cm⁻¹, C–O–C) groups are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 406.1652 for C₂₄H₂₃NO₄).
Q. What crystallographic methodologies are recommended for resolving structural ambiguities, such as disorder or twinning?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to capture anisotropic displacement parameters.
- Software : SHELXL for refinement and WinGX/ORTEP for visualization . For twinned data, employ the HKLF5 format in SHELXL to model twin laws .
- Validation : Check for R-factor convergence (<5% discrepancy) and validate geometry using PLATON .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with biological targets like kinases or GPCRs?
- Methodological Answer :
- Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., EGFR or COX-2) due to the compound’s aromatic and cyclohexane motifs .
- Software : AutoDock Vina or Schrödinger’s Glide for docking. Use PM7 semi-empirical methods (MOPAC) to pre-optimize ligand geometry .
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics (e.g., GROMACS) to assess binding stability .
Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential, and how can structural features influence activity?
- Methodological Answer :
- Assay Design :
- Kinase Inhibition : Use ADP-Glo™ assay for ATP-competitive inhibition profiling.
- Anti-inflammatory Activity : Measure COX-2 inhibition via prostaglandin E₂ ELISA .
- Structure-Activity Relationship (SAR) : The ethoxyphenyl group may enhance lipophilicity and membrane permeability, while the chromenone core could intercalate with DNA or inhibit topoisomerases .
Q. How should discrepancies between computational predictions and experimental bioactivity data be resolved?
- Methodological Answer :
- Error Analysis : Cross-check force field parameters (e.g., GAFF vs. CHARMM) and solvent models (implicit vs. explicit).
- Experimental Replication : Repeat assays under varied conditions (pH, temperature) to rule out false negatives .
- Data Reconciliation : Use multivariate regression to identify structural descriptors (e.g., logP, polar surface area) that correlate with activity outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
